(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide
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Overview
Description
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by the formation of an acetyl group and subsequent reaction with 4-fluorophenylacrylohydrazide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a fluorophenyl group.
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-chlorophenyl)acrylohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N’-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15Br2FN2O3 |
---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
(E)-N'-[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]-3-(4-fluorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C21H15Br2FN2O3/c22-15-5-8-17-14(11-15)4-9-18(21(17)23)29-12-20(28)26-25-19(27)10-3-13-1-6-16(24)7-2-13/h1-11H,12H2,(H,25,27)(H,26,28)/b10-3+ |
InChI Key |
ZCIAJWUMGKWXFS-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NNC(=O)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br)F |
Origin of Product |
United States |
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